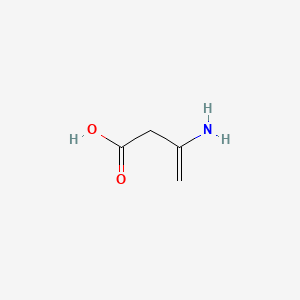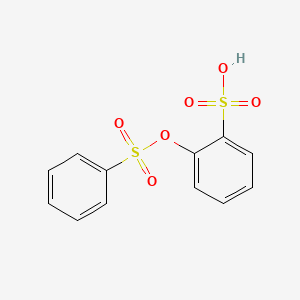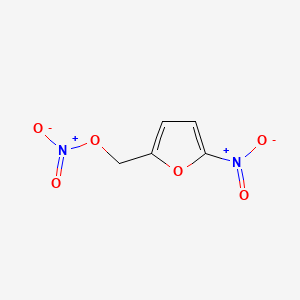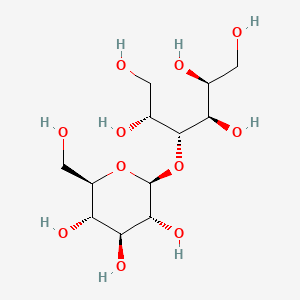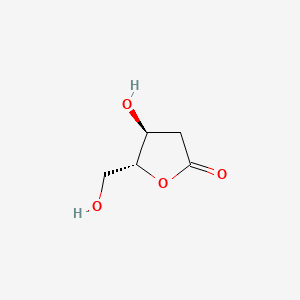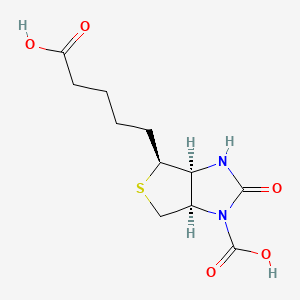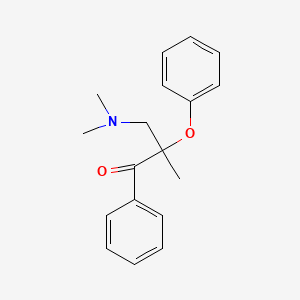
Lawrencium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lawrencium atom is an actinoid atom and a d-block element atom.
A radioactive actinide discovered in 1961. It has the atomic symbol Lr, and atomic number 103. There are twelve isotopes with mass numbers 252�??262 and 266.
Aplicaciones Científicas De Investigación
Understanding the Periodic Table
Lawrencium's properties have reopened debates about the groupings in the periodic table. In 2015, researchers measured its first ionization energy, leading to discussions about its placement and that of other elements in group 3. This study contributes to the understanding of the periodic table's structure (Labarca & González, 2019).
Chemical Properties of Lawrencium
In a study on lawrencium's chemistry, there was no evidence of oxidation states lower than 3+ in aqueous solutions. This finding is significant in understanding the chemical behavior of lawrencium and its reactions (Scherer et al., 1988).
Discovery and Production
The discovery of lawrencium (Lw) was marked by its production through the bombardment of californium with boron ions. Its identification added a new element to the periodic table, enhancing our understanding of atomic structures (Ghiorso et al., 1961).
Atomic Properties and Theoretical Models
Lawrencium's atomic properties validate theoretical models of heavy elements. Its ionization potential was measured, confirming predictions and illustrating its role in bridging knowledge gaps about superheavy elements (Türler, 2015).
Encapsulation in Fullerenes
A study explored encapsulating lawrencium in C60 fullerenes, comparing its properties with lithium. This research sheds light on the electronic properties of lawrencium and its potential applications in materials science (Srivastava et al., 2016).
Bonding and Molecular Structure
Research on Lawrencium and Nobelium dihydrides (LrH2 and NoH2) revealed unusual nonactinide properties. These findings highlight the unique chemical behavior of late actinides, crucial for understanding their bonding and molecular structures (Balasubramanian, 2002).
Cancer Treatment Applications
Lawrencium nanoparticles exhibit thermoplasmonic characteristics, useful in optothermal human cancer cell treatment. Studies on their interaction with synchrotron radiation show potential in medical applications (Heidari et al., 2019).
Propiedades
Número CAS |
22537-19-5 |
|---|---|
Nombre del producto |
Lawrencium |
Fórmula molecular |
L |
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
lawrencium |
InChI |
InChI=1S/Lr |
Clave InChI |
CNQCVBJFEGMYDW-UHFFFAOYSA-N |
SMILES |
[Lr] |
SMILES canónico |
[Lr] |
Otros números CAS |
22537-19-5 |
Sinónimos |
Lawrencium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




